2-(5-Chloro-2-thienyl)-2-pentanol

Description

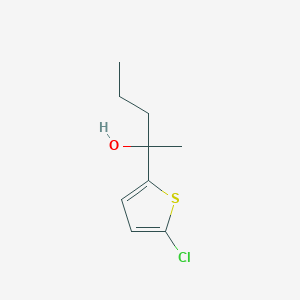

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClOS/c1-3-6-9(2,11)7-4-5-8(10)12-7/h4-5,11H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVLQUNMPANWRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=C(S1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Heterocyclic Scaffolds in Advanced Chemical Synthesis

Heterocyclic scaffolds are fundamental to modern chemical synthesis, largely due to their ubiquitous presence in natural products and synthetic drugs. idosi.orgderpharmachemica.com Over 90% of new drugs incorporate heterocyclic motifs, highlighting their importance at the intersection of chemistry and biology. idosi.orgresearchgate.net These structures are not merely passive frameworks; their unique geometries and the presence of heteroatoms (like sulfur, nitrogen, or oxygen) allow them to engage in specific interactions with biological targets, such as enzymes and receptors. nih.gov

The significance of these scaffolds lies in their versatility. They serve as foundational structures that can be extensively modified to fine-tune physicochemical properties like solubility, lipophilicity, and polarity. researchgate.net This adaptability is crucial in drug discovery for optimizing how a potential drug is absorbed, distributed, metabolized, and excreted (ADME properties). researchgate.net Furthermore, heterocyclic compounds are integral to the development of agrochemicals, dyes, and organic materials for electronics. idosi.orgnih.gov The development of novel synthetic methods to create and functionalize these scaffolds is a key area of research, as it expands the accessible chemical space for discovering new and effective molecules. jmchemsci.com

Contextualization of 2 5 Chloro 2 Thienyl 2 Pentanol Within Modern Organic Chemistry Research

The specific compound, 2-(5-Chloro-2-thienyl)-2-pentanol, represents a niche yet illustrative example within the broader field of thiophene (B33073) chemistry. While extensive research dedicated solely to this molecule is not widely published, its structure provides significant context for its potential roles in organic synthesis. It combines three key features: a thiophene ring, a chloro substituent, and a tertiary alcohol.

The 5-chloro-2-thienyl group is a common building block in medicinal chemistry and materials science. mdpi.comresearchgate.net The chlorine atom activates the thiophene ring for certain reactions and can be a site for further chemical transformations, such as cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. numberanalytics.com The tertiary alcohol group can also be a reactive handle for subsequent synthetic steps.

Given these features, this compound is likely valued as a synthetic intermediate. It could be used in the construction of more complex molecules with potential applications in pharmaceuticals or as functional organic materials. Its synthesis would typically involve the reaction of a 2-chlorothiophene-derived organometallic reagent with 2-pentanone, or a similar Grignard-type reaction.

Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C9H13ClOS | 204.72 | 5-chlorothiophene, tertiary pentanol (B124592) |

| Thiophene | C4H4S | 84.14 | Unsubstituted thiophene ring |

| 2-Pentanol (B3026449) | C5H12O | 88.15 | Secondary alcohol |

| 5-Chlorothiophene-2-carboxylic acid | C5H3ClO2S | 162.59 | 5-chlorothiophene, carboxylic acid |

Role As a Synthetic Intermediate and Building Block in Complex Molecule Construction

Precursor in the Synthesis of Advanced Heterocyclic Compounds

Searches for the utilization of 2-(5-chloro-2-thienyl)-2-pentanol as a direct precursor for advanced heterocyclic compounds have not yielded specific examples in peer-reviewed literature. Generally, thiophene (B33073) derivatives are valuable starting materials for the synthesis of fused heterocyclic systems like thieno[b]pyridines, thieno[c]pyridines, and thieno[2,3-b]thiophenes. The presence of the chloro and hydroxyl groups on This compound could theoretically be exploited for various cyclization reactions. For instance, the hydroxyl group could be transformed into a leaving group to facilitate intramolecular cyclization, or the chloro-substituted thiophene ring could participate in cross-coupling reactions. However, no specific studies demonstrating these transformations with this particular compound have been found.

Computational and Theoretical Investigations of 2 5 Chloro 2 Thienyl 2 Pentanol

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

No published studies were found that specifically detail the quantum chemical calculations of the molecular conformation and electronic structure of 2-(5-Chloro-2-thienyl)-2-pentanol.

Density Functional Theory (DFT) Studies

There are no specific Density Functional Theory (DFT) studies available in the searched scientific literature for this compound. Such studies would be valuable for understanding the molecule's geometry, stability, and electronic properties.

Spectroscopic Data Prediction (e.g., NMR, IR, UV-Vis)

No research could be located that provides predicted spectroscopic data (NMR, IR, UV-Vis) for this compound derived from computational methods.

Molecular Dynamics Simulations and Conformational Analysis

A search of scholarly databases revealed no articles focused on molecular dynamics simulations or the comprehensive conformational analysis of this compound. These simulations would be instrumental in understanding the dynamic behavior of the molecule and its various stable conformations.

Intermolecular Interactions and Hydrogen Bonding Networks

There is no available research that specifically investigates the intermolecular interactions and potential hydrogen bonding networks formed by this compound.

Reaction Mechanism Elucidation via Computational Chemistry

No computational studies elucidating the reaction mechanisms involving this compound were identified. Such research would provide critical insights into its reactivity and potential transformation pathways.

Mechanistic Aspects of Biological Interactions and Structure Activity Relationships Sar

In Vitro Enzyme Inhibition Studies and Mechanistic Typologies

Enzyme inhibition is a key mechanism through which many drugs exert their effects. In vitro studies are essential for characterizing the nature of this inhibition.

The initial step in characterizing an enzyme inhibitor is to determine its binding site. Inhibitors can bind to the enzyme's active site, the same location where the natural substrate binds, which is known as competitive inhibition. libretexts.org In this scenario, the inhibitor directly competes with the substrate, and its effect can be overcome by increasing the substrate concentration. nih.gov

Alternatively, an inhibitor might bind to a different location on the enzyme, an allosteric site. This binding event induces a conformational change in the enzyme, altering the shape of the active site and reducing its efficiency. This is known as non-competitive inhibition, where the inhibitor does not compete with the substrate. libretexts.orgyoutube.com Uncompetitive inhibition is another form where the inhibitor only binds to the enzyme-substrate complex. libretexts.org

| Inhibition Type | Binding Site | Description |

|---|---|---|

| Competitive | Active Site | Inhibitor and substrate compete for the same site. libretexts.org |

| Non-competitive | Allosteric Site | Inhibitor binds to a site other than the active site, changing the enzyme's conformation. libretexts.orgyoutube.com |

| Uncompetitive | Enzyme-Substrate Complex | Inhibitor binds only to the complex formed between the enzyme and the substrate. libretexts.org |

Enzyme inhibitors can be classified as either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions, such as hydrogen bonds or van der Waals forces. These interactions are transient, and the inhibitor can dissociate from the enzyme. libretexts.org Irreversible inhibitors, on the other hand, typically form strong, covalent bonds with the enzyme, leading to a permanent loss of its activity. libretexts.org

Enzyme kinetics studies are performed to quantify the interaction between an enzyme and an inhibitor. Key parameters determined from these studies include the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). youtube.comsigmaaldrich.com The Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. sigmaaldrich.com

The type of inhibition can be elucidated by analyzing how these kinetic parameters change in the presence of the inhibitor:

Competitive inhibition: Vmax remains unchanged, while Km increases. youtube.com

Non-competitive inhibition: Vmax decreases, while Km remains unchanged. youtube.com

Uncompetitive inhibition: Both Vmax and Km decrease. youtube.comyoutube.com

Another important value is the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme; a lower Ki value signifies a more potent inhibitor. sigmaaldrich.com The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is also commonly measured. nih.govsigmaaldrich.com

| Inhibition Type | Effect on Km | Effect on Vmax |

|---|---|---|

| Competitive | Increases | Unchanged |

| Non-competitive | Unchanged | Decreases |

| Uncompetitive | Decreases | Decreases |

Receptor Binding and Ligand-Target Interactions

Beyond enzymes, compounds can also interact with cellular receptors to elicit a biological response. Computational techniques are invaluable for predicting and analyzing these interactions.

Pharmacophore modeling is a computational approach used in drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. researchgate.net These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. By identifying a common pharmacophore among a series of active compounds, researchers can design new molecules with potentially improved activity. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). nih.govresearchgate.net The goal is to find the binding mode with the lowest free energy, which represents the most stable complex. nih.gov Docking simulations can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govekb.eg For instance, studies on derivatives containing a thienyl group have utilized molecular docking to predict their binding modes and interactions within the active sites of enzymes like HIV-1 reverse transcriptase. nih.govresearchgate.net The results of these simulations are often expressed as a docking score, which estimates the binding affinity. nih.gov

An article on the specific chemical compound “2-(5-Ci-2-thienyl)-2-pentanol” cannot be generated at this time. Extensive searches for scientific literature and data pertaining to this specific molecule have yielded no information regarding its mechanistic aspects, biological interactions, or structure-activity relationships.

There are no available studies on the structure-based drug design principles involving this compound, nor any research on its modulation of cellular pathways. Furthermore, no in vitro or in vivo studies detailing its biological activity, biochemical targets, or effects on biochemical pathways in animal models could be located.

Therefore, the requested article with its detailed sections and subsections cannot be created without the necessary scientific data. Further research would be required to elucidate the properties and biological effects of "2-(5-Chloro-2-thienyl)-2-pentanol" before a comprehensive and accurate article can be written.

In Vivo Animal Studies Focusing on Mechanistic Insight (excluding efficacy or safety)

Metabolic Fate and Biotransformation Pathways in Animals

The metabolic fate of the chemical compound this compound in animal systems has not been extensively documented in publicly available scientific literature. However, by examining the biotransformation of structurally related compounds, including chlorinated thiophenes and tertiary alcohols, a putative metabolic pathway can be proposed. The metabolism of xenobiotics such as this compound is generally a biphasic process aimed at increasing water solubility to facilitate excretion.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. For this compound, the primary sites for these reactions are the thiophene (B33073) ring and the tertiary alcohol group.

The thiophene moiety is known to be a target for cytochrome P450 (CYP450) enzymes. acs.orgsci-hub.box Oxidation of the sulfur atom in the thiophene ring can lead to the formation of a thiophene-S-oxide. sci-hub.box This reactive intermediate can then undergo further reactions. Another potential oxidative pathway for the thiophene ring is epoxidation, forming a thiophene epoxide, which is also a reactive electrophilic species. acs.orgsci-hub.box The presence of a chlorine atom at the 5-position of the thiophene ring may influence the regioselectivity of these oxidative reactions. nih.govacs.org

The tertiary alcohol group of this compound is another potential site for Phase I metabolism. While tertiary alcohols are generally more resistant to oxidation compared to primary and secondary alcohols, some oxidative metabolism may occur. nih.govkhanacademy.orgwikipedia.org This could potentially involve hydroxylation at other positions on the pentyl chain or, less commonly, cleavage of the carbon-carbon bond adjacent to the hydroxyl group.

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate their elimination from the body.

A significant pathway for chlorinated thiophenes involves conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). nih.govacs.org In the case of α-chlorothiophenes, studies have shown that the chlorine atom can be displaced by GSH. nih.govacs.org Therefore, a likely metabolic step for this compound is the formation of a glutathione conjugate at the C-5 position of the thiophene ring, with the concurrent removal of the chlorine atom. This conjugate can be further processed in the mercapturic acid pathway, leading to the excretion of N-acetylcysteine conjugates in the urine.

The tertiary alcohol functional group is a prime candidate for direct conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). This would result in the formation of a glucuronide conjugate, a common pathway for the detoxification and elimination of compounds containing hydroxyl groups. acs.org Similarly, sulfation, catalyzed by sulfotransferases (SULTs), could also occur at the hydroxyl group, forming a sulfate conjugate.

Proposed Biotransformation Pathways

Based on the metabolism of analogous structures, the following biotransformation pathways for this compound in animals can be hypothesized:

Oxidation of the Thiophene Ring: The thiophene ring may be oxidized by CYP450 enzymes to form a thiophene-S-oxide or a thiophene epoxide. These reactive intermediates can then be detoxified through various mechanisms, including conjugation with glutathione.

Glutathione Conjugation: The chlorine atom on the thiophene ring is a likely site for nucleophilic substitution by glutathione, leading to the formation of a glutathione conjugate and subsequent excretion as a mercapturic acid derivative. nih.govacs.org

Glucuronidation and Sulfation of the Tertiary Alcohol: The tertiary hydroxyl group is expected to undergo direct conjugation with glucuronic acid or sulfate to form highly water-soluble glucuronide and sulfate conjugates, which can be readily excreted in the urine or bile. acs.org

It is important to note that these proposed pathways are speculative and require experimental validation through in vivo and in vitro metabolic studies. The relative importance of each pathway can vary depending on the animal species, individual genetic differences in metabolic enzymes, and other factors.

Interactive Data Table of Proposed Metabolic Reactions

| Metabolic Reaction | Enzyme Family | Potential Metabolite | Phase |

| Thiophene S-oxidation | Cytochrome P450 (CYP450) | This compound-S-oxide | I |

| Thiophene Epoxidation | Cytochrome P450 (CYP450) | This compound Epoxide | I |

| Dechlorination and Glutathione Conjugation | Glutathione S-transferase (GST) | Glutathione conjugate of 2-(2-thienyl)-2-pentanol | II |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | This compound glucuronide | II |

| Sulfation | Sulfotransferase (SULT) | This compound sulfate | II |

Advanced Analytical Methodologies for Research and Purity Assessment

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating the components of a mixture and for quantifying the individual substances. For a chiral compound like 2-(5-Chloro-2-thienyl)-2-pentanol, which can exist as two non-superimposable mirror images (enantiomers), specialized chromatographic techniques are essential.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomer Separation

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of the enantiomers of volatile and thermally stable compounds. gcms.cz In the case of this compound, GC-MS would be employed to determine the enantiomeric excess (e.e.), a critical parameter for chiral drugs where one enantiomer may have the desired therapeutic effect while the other could be inactive or even cause adverse effects.

The separation is achieved using a chiral stationary phase (CSP) within the GC column. These CSPs are typically based on derivatized cyclodextrins, which create a chiral environment where the two enantiomers of the analyte can interact differently, leading to different retention times. gcms.cz While specific application notes for this compound are not widely published, the analysis of structurally similar chiral alcohols demonstrates the utility of this technique. For instance, the enantiomers of various secondary alcohols have been successfully resolved using cyclodextrin-based chiral columns. nih.gov

The mass spectrometer detector provides structural information by fragmenting the eluted molecules and analyzing the resulting mass-to-charge ratios. This allows for the unambiguous identification of the enantiomers of this compound.

Illustrative GC-MS Data for Enantiomeric Separation:

| Parameter | Expected Value/Information |

| Chiral Stationary Phase | Derivatized β-cyclodextrin (e.g., Chirasil-DEX CB) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Temperature Program | Optimized gradient for resolution (e.g., 100°C to 250°C) |

| (R)-enantiomer Retention Time | tR1 |

| (S)-enantiomer Retention Time | tR2 |

| Key Mass Fragments (m/z) | Fragments corresponding to the loss of water, the pentyl group, and cleavage of the thiophene (B33073) ring. |

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the identification and quantification of impurities in pharmaceutical substances. nih.gov Its high sensitivity and selectivity make it ideal for detecting and characterizing process-related impurities and degradation products of this compound, even at very low levels. nih.govnih.gov

The liquid chromatography component separates the parent compound from its impurities based on their differential interactions with the stationary and mobile phases. Reversed-phase chromatography is commonly employed for compounds of this nature. The use of a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, allows for the accurate mass measurement of the parent ion and its fragments. This high mass accuracy is crucial for determining the elemental composition of unknown impurities, which is a key step in their structural elucidation.

While specific impurity profiles for this compound are proprietary, the analysis of related chlorothienyl compounds like ticlopidine (B1205844) and clopidogrel (B1663587) demonstrates the power of LC-MS in identifying and characterizing impurities. For these drugs, various process-related impurities and degradation products have been successfully identified and quantified using LC-MS methods. pharmaffiliates.compharmaffiliates.comsimsonpharma.com

Illustrative LC-MS Data for Impurity Profiling:

| Analyte | Retention Time (min) | [M+H]+ (m/z) | Proposed Structure |

| This compound | 15.2 | 219.0425 | Parent Compound |

| Impurity A | 12.8 | 201.0319 | Dehydrated product |

| Impurity B | 18.5 | 235.0374 | Oxidized product |

| Impurity C | 10.1 | 185.0087 | Starting material precursor |

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-Field Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. semanticscholar.org For this compound, high-field NMR is critical for confirming the connectivity of the atoms and for determining the relative stereochemistry.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional (1D) NMR spectra (1H and 13C) provide fundamental information about the chemical environment of the nuclei, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all the signals and elucidating complex structures. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks, allowing for the identification of adjacent protons in the pentyl chain and on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (1H-13C), providing a definitive assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the pentanol (B124592) moiety to the chlorothienyl ring and for assigning quaternary carbons.

The combination of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals in the molecule. ic.ac.ukwordpress.com

Illustrative 2D NMR Correlations for this compound:

| Proton (1H) | COSY Correlations | HMBC Correlations (to 13C) |

| H on C3 of thiophene | H on C4 of thiophene | C2, C4, C5 of thiophene |

| H on C4 of thiophene | H on C3 of thiophene | C2, C3, C5 of thiophene |

| CH2 of pentyl (adjacent to OH) | CH2 further down the chain | C (with OH), C in thiophene |

| Terminal CH3 of pentyl | Adjacent CH2 | C further down the chain |

Advanced Pulsed-Field Gradient Experiments

Advanced NMR experiments utilizing pulsed-field gradients (PFGs) enhance the quality of the spectra by reducing artifacts and suppressing unwanted signals. For example, PFG-based experiments can improve solvent suppression and provide cleaner spectra, which is particularly important when analyzing samples in protonated solvents. These techniques are integral to modern NMR and are routinely used in the acquisition of high-quality COSY, HSQC, and HMBC data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemicalbook.com This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule if a suitable single crystal can be grown.

For this compound, obtaining a single crystal of either a pure enantiomer or a derivative would allow for the definitive determination of its absolute configuration (R or S). The resulting crystal structure would also reveal details about the intermolecular interactions, such as hydrogen bonding, in the solid state, which can influence the physical properties of the compound. While specific crystallographic data for this compound is not publicly available, studies on related thienyl compounds and chiral alcohols demonstrate the definitive structural insights that can be gained from this technique. mdpi.comresearchgate.netresearchgate.net

Illustrative X-ray Crystallography Data:

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| Unit Cell Dimensions | a = 10.5 Å, b = 6.2 Å, c = 12.8 Å, β = 98.5° |

| Bond Length (C-Cl) | 1.74 Å |

| Bond Length (C-O) | 1.45 Å |

| Torsion Angle (defining conformation) | e.g., C(thiophene)-C(alpha)-C(beta)-C(gamma) |

| Absolute Configuration | Determined as R or S |

Advanced Mass Spectrometry for Mechanistic Studies (e.g., HRMS, MS/MS)

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are powerful tools for the structural elucidation and study of fragmentation mechanisms of organic molecules like this compound.

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This is crucial for distinguishing between isobaric species and confirming the molecular formula. For this compound (C₉H₁₃ClOS), the presence of chlorine and sulfur isotopes (³⁵Cl/³⁷Cl and ³²S/³⁴S) would result in a characteristic isotopic pattern in the high-resolution mass spectrum, further confirming its elemental composition. libretexts.orglibretexts.org

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). libretexts.org The resulting product ions provide detailed structural information. The fragmentation of alcohols in mass spectrometry typically proceeds through two main pathways: α-cleavage and dehydration. libretexts.orgyoutube.com

Predicted Fragmentation Pathways:

Given the structure of this compound, the following fragmentation pathways are anticipated:

α-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. The loss of a propyl radical (C₃H₇) would lead to a resonance-stabilized cation containing the chlorothienyl group. Alternatively, cleavage of the bond to the thiophene ring could occur.

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation. libretexts.org

Thiophene Ring Fragmentation: The substituted thiophene ring itself can undergo characteristic fragmentation, often involving the loss of the chloro-substituent or cleavage of the ring.

A plausible fragmentation pattern derived from these principles is presented in the table below.

Table 1: Predicted HRMS and MS/MS Fragmentation Data for this compound

| Predicted Fragment Ion | m/z (for ³⁵Cl) | Proposed Elemental Composition | Fragmentation Pathway |

| [M]⁺ | 204.0427 | C₉H₁₃³⁵ClOS⁺ | Molecular Ion |

| [M+2]⁺ | 206.0397 | C₉H₁₃³⁷ClOS⁺ | Isotopic Peak |

| [M-H₂O]⁺ | 186.0321 | C₉H₁₁³⁵ClS⁺ | Dehydration |

| [M-C₃H₇]⁺ | 161.0008 | C₆H₆³⁵ClOS⁺ | α-Cleavage (loss of propyl radical) |

| [C₄H₃³⁵ClS-C(OH)CH₃]⁺ | 145.9852 | C₅H₄³⁵ClS⁺ | Cleavage at the tertiary carbon |

| [C₄H₃S-C(CH₃)₂OH]⁺ | 117.0319 | C₅H₇OS⁺ | Loss of chlorothiophene radical |

Note: The m/z values are predicted based on theoretical calculations and known fragmentation patterns of similar compounds. Actual experimental values may vary slightly.

Electrochemical Studies for Redox Properties

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of molecules, providing information on their oxidation and reduction potentials. researchgate.netresearchgate.netrsc.org The electrochemical behavior of this compound is expected to be influenced by the electron-rich thiophene ring, the electron-withdrawing chlorine atom, and the tertiary alcohol group.

The thiophene moiety is known to be electrochemically active and can be oxidized to form radical cations at specific potentials. researchgate.netcnr.it The presence of a chlorine atom on the thiophene ring is expected to increase the oxidation potential compared to an unsubstituted thiophene due to its electron-withdrawing inductive effect. nih.gov Conversely, the tertiary alcohol group can also undergo oxidation, although typically at higher potentials. nih.gov

A cyclic voltammetry study of this compound would likely reveal an irreversible oxidation peak corresponding to the oxidation of the chlorothiophene ring. The irreversibility would stem from the instability of the initially formed radical cation, which could undergo subsequent chemical reactions such as polymerization or decomposition. Reduction processes might also be observable, potentially related to the cleavage of the carbon-chlorine bond at negative potentials.

Predicted Electrochemical Data:

Based on studies of similar substituted thiophenes and tertiary alcohols, the following electrochemical characteristics can be anticipated. researchgate.netcnr.it

Table 2: Predicted Electrochemical Data for this compound

| Parameter | Predicted Value (vs. Ag/AgCl) | Associated Redox Process |

| Oxidation Potential (Epa) | +1.2 to +1.6 V | Irreversible oxidation of the chlorothiophene ring |

| Reduction Potential (Epc) | -1.8 to -2.2 V | Possible reduction of the C-Cl bond |

Note: These values are estimations based on literature data for structurally related compounds and would need to be confirmed by experimental measurements.

The precise redox potentials are dependent on the solvent system, supporting electrolyte, and electrode material used in the experiment. researchgate.net These electrochemical studies are crucial for understanding the electronic properties of the molecule and predicting its behavior in different chemical environments, which is particularly relevant for applications in materials science and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-Chloro-2-thienyl)-2-pentanol, and how can reaction conditions be optimized for yield?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiophene derivatives like 5-chloro-2-thienyl groups are often introduced using Suzuki-Miyaura cross-coupling with halogenated pentanol precursors . Optimization involves adjusting catalysts (e.g., palladium-based systems), temperature (80–120°C), and solvent polarity (e.g., DMF or THF). Yield improvements (60–85%) are achieved by controlling stoichiometry and reaction time .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Answer :

- NMR : H NMR shows signals for the thienyl protons (δ 6.5–7.2 ppm), the hydroxyl proton (δ 1.5–2.5 ppm, broad), and pentanol backbone (δ 1.2–1.8 ppm). C NMR confirms the quaternary carbon at the 2-position (~70 ppm) .

- IR : Stretching vibrations for -OH (3200–3600 cm) and C-Cl (550–750 cm) are key .

- MS : Molecular ion peaks at m/z ~190 (M) with fragmentation patterns reflecting loss of Cl or thienyl groups .

Q. What are the solubility and stability properties of this compound under standard lab conditions?

- Answer : The compound is moderately polar, soluble in alcohols (ethanol, methanol) and chlorinated solvents (DCM, chloroform), but poorly soluble in water. Stability tests indicate decomposition above 150°C; storage at 4°C under inert atmosphere (N) is recommended to prevent oxidation of the thienyl group .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what kinetic models describe this process?

- Answer : Enzymatic kinetic resolution using lipases (e.g., Candida antarctica) with acyl donors (vinyl esters) can yield enantiomerically pure (S)- or (R)-forms. The Ping-Pong bi-bi mechanism applies, with kinetic parameters: ≈ 4.16 mmol/min/g enzyme, for (R)-2-pentanol = 103.73 mM, and for vinyl butyrate = 51.18 mM . Computational modeling (e.g., Polymath 6.1) optimizes reaction time and substrate ratios for >99% enantiomeric excess .

Q. What contradictions exist in reported bioactivity data for this compound, and how can experimental design address them?

- Answer : Discrepancies in antimicrobial efficacy (e.g., MIC values ranging 8–64 µg/mL) may arise from strain variability or assay conditions (e.g., broth microdilution vs. disk diffusion). Controlled studies should standardize inoculum size (~10 CFU/mL), solvent controls (DMSO <1%), and replicate counts (n ≥ 6) . Structural analogs (e.g., 5-chloro-1-pentanol) show reduced activity, emphasizing the role of the thienyl group .

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?

- Answer : HPLC with chiral stationary phases (e.g., Chiralpak AD-H) and mobile phases (hexane:isopropanol 90:10) achieves baseline separation. UPLC-MS/MS (ESI+) with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) detects trace impurities (<0.1%) .

Methodological Tables

Table 1 : Kinetic Parameters for Enzymatic Resolution

| Parameter | Value |

|---|---|

| 4.16 mmol/min/g | |

| (R-isomer) | 103.73 mM |

| (acyl donor) | 51.18 mM |

| Enantiomeric Excess | 99% (S)-isomer |

Table 2 : Spectroscopic Reference Data

| Technique | Key Peaks |

|---|---|

| H NMR | δ 1.2–1.8 (pentanol), δ 6.5–7.2 (thienyl) |

| IR | 3200–3600 cm (-OH), 550–750 cm (C-Cl) |

Table 3 : Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | 120 |

| DCM | 85 |

| Water | <1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.